molecular formula C23H23FN2O4S B5210706 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5210706
M. Wt: 442.5 g/mol
InChI Key: JUYITCSZRPUCJB-UHFFFAOYSA-N
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Description

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of sulfonyl anilines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfonyl chloride: Reacting 4-fluorobenzenesulfonyl chloride with aniline derivatives under basic conditions.

    Coupling reaction: The sulfonyl chloride intermediate is then coupled with 4-methylaniline in the presence of a base to form the sulfonyl aniline derivative.

    Acylation: The final step involves the acylation of the sulfonyl aniline derivative with 4-methoxybenzyl acetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, sulfonyl anilines can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)sulfonyl-4-methylaniline
  • N-(4-methoxyphenyl)methylacetamide
  • Sulfonyl aniline derivatives

Uniqueness

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-17-3-9-20(10-4-17)26(31(28,29)22-13-7-19(24)8-14-22)16-23(27)25-15-18-5-11-21(30-2)12-6-18/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYITCSZRPUCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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